molecular formula C19H18N6S2 B11083963 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11083963
M. Wt: 394.5 g/mol
InChI Key: ZCCAGOYGYIJAID-UHFFFAOYSA-N
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Description

N-{4-AMINO-6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N-PHENETHYLAMINE is a complex organic compound that features a benzothiazole moiety linked to a triazine ring

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-AMINO-6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N-PHENETHYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with specific enzyme active sites, inhibiting their activity and leading to therapeutic effects . The triazine ring enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-{4-AMINO-6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-1,3,5-TRIAZIN-2-YL}-N-PHENETHYLAMINE can be compared with other benzothiazole derivatives:

This compound stands out due to its unique combination of a benzothiazole moiety and a triazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N6S2

Molecular Weight

394.5 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H18N6S2/c20-17-23-16(12-26-19-22-14-8-4-5-9-15(14)27-19)24-18(25-17)21-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H3,20,21,23,24,25)

InChI Key

ZCCAGOYGYIJAID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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